molecular formula C16H16Cl2O3S B2523881 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol CAS No. 338412-30-9

1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol

Cat. No.: B2523881
CAS No.: 338412-30-9
M. Wt: 359.26
InChI Key: CSFLBKKUHNKSAR-UHFFFAOYSA-N
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Description

1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol is an organic compound with significant interest in various fields of chemistry and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorophenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or chlorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzyl or phenyl derivatives.

Scientific Research Applications

1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

  • 1-[(4-Methylbenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol
  • 1-[(4-Bromobenzyl)sulfonyl]-2-(4-bromophenyl)-2-propanol
  • 1-[(4-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-2-propanol

Uniqueness: 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol is unique due to the presence of chlorine atoms in both the benzyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure may confer specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(4-chlorophenyl)methylsulfonyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3S/c1-16(19,13-4-8-15(18)9-5-13)11-22(20,21)10-12-2-6-14(17)7-3-12/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFLBKKUHNKSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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